Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate
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Overview
Description
Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate is an organic compound with the molecular formula C11H14ClNO3
Preparation Methods
The synthesis of Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate typically involves the reaction of 4-chloro-3-methoxyaniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate can be compared with similar compounds such as:
Methyl 3-((4-chloro-2-methoxyphenyl)amino)propanoate: This compound has a similar structure but with a different position of the methoxy group.
Methyl 3-((4-chloro-3-hydroxyphenyl)amino)propanoate: This compound has a hydroxyl group instead of a methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 3-(4-chloro-3-methoxyanilino)propanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-7-8(3-4-9(10)12)13-6-5-11(14)16-2/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
MGJHXQIAHLKAOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCCC(=O)OC)Cl |
Origin of Product |
United States |
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